

The Indirect Influence of MYO10 on c-Met Signaling: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

The c-Met receptor tyrosine kinase, a pivotal driver of cell proliferation, motility, and invasion, is frequently dysregulated in various cancers. Myosin X (MYO10), an unconventional myosin motor protein, is essential for the formation of filopodia and invadopodia, structures critical for cell migration and metastasis. While a direct regulatory role for MYO10 in the tyrosine phosphorylation of c-Met has not been established in the current scientific literature, a compelling body of evidence suggests an indirect and significant interplay between these two proteins. This technical guide synthesizes the existing research to explore the potential mechanisms by which MYO10 may influence c-Met signaling, focusing on their convergence in key oncogenic pathways, including PI3K/Akt and integrin signaling. We present a hypothetical model of their crosstalk, supported by experimental data on their individual functions, and provide detailed protocols for investigating this potential relationship. This document aims to provide a foundational resource for researchers investigating the complex signaling networks that drive cancer progression and to stimulate further inquiry into the MYO10-c-Met axis as a potential therapeutic target.

Introduction: The Roles of c-Met and MYO10 in Cancer

The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical regulator of cell growth, motility, and morphogenesis.[1][2] Aberrant c-Met activation, through overexpression, mutation, or amplification, is a well-documented driver of tumor progression and metastasis in a multitude of cancers.[1][2][3] Activation of c-Met by its ligand, HGF, triggers the autophosphorylation of key tyrosine residues in its kinase domain (Y1234 and Y1235) and C-terminal tail (Y1349 and Y1356).[4][5][6] These phosphotyrosine residues serve as docking sites for a variety of downstream signaling molecules, leading to the activation of pathways such as RAS/MAPK, PI3K/Akt, and STAT3, which collectively promote invasive growth.[1][2][3]

Myosin X (MYO10) is an actin-based molecular motor known for its crucial role in the formation of dynamic cellular protrusions like filopodia and invadopodia.[3][7][8] By transporting cargo molecules, most notably integrins, to the tips of these structures, MYO10 plays a direct role in cell adhesion, migration, and invasion.[8][9][10] Elevated expression of MYO10 has been correlated with increased aggressiveness and metastasis in several cancers, including breast and colorectal cancer.[7][11][12]

While no studies to date have demonstrated a direct physical interaction or a direct regulatory effect of MYO10 on the tyrosine phosphorylation state of c-Met, their individual roles in promoting cancer metastasis and their convergence on common signaling pathways suggest a functional, albeit indirect, relationship. This guide will explore the evidence for this crosstalk.

Potential Crosstalk between MYO10 and c-Met Signaling

The most compelling evidence for an indirect link between MYO10 and c-Met lies in their shared involvement in the PI3K/Akt and integrin signaling pathways.

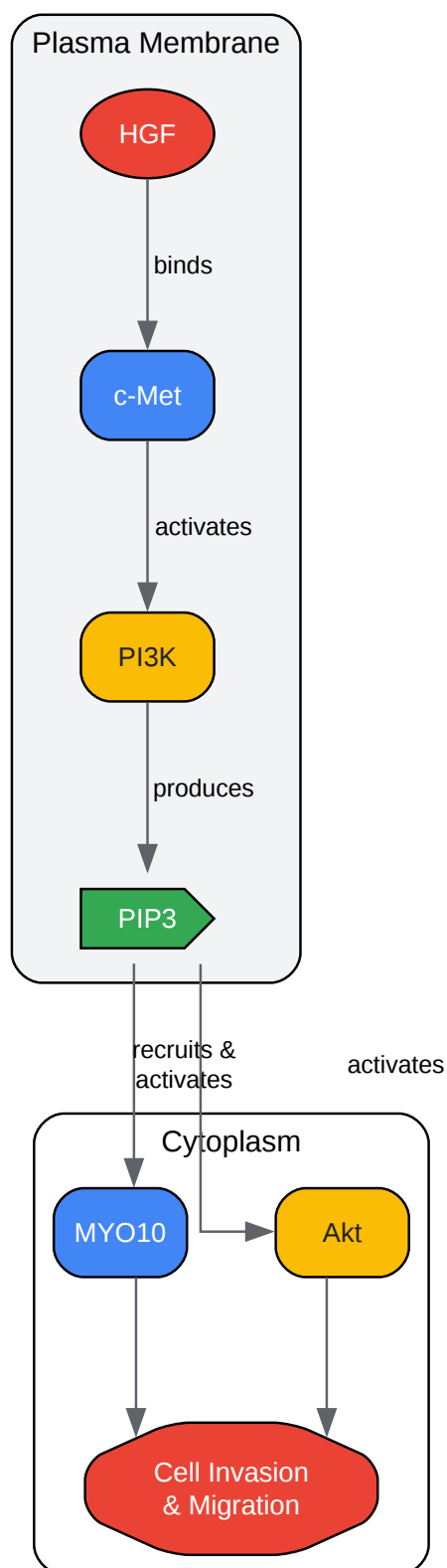
Convergence on the PI3K/Akt Pathway

Activation of c-Met is a potent upstream stimulus for the PI3K/Akt pathway.[4][5] The p85 subunit of PI3K can bind directly to the phosphorylated Y1313 residue on c-Met, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5]

MYO10 is a well-established downstream effector of PI3K.[1][3][13] The pleckstrin homology (PH) domains in the tail of MYO10 directly bind to PIP3, which recruits MYO10 to the plasma

membrane and activates it.^{[3][14]} This recruitment is essential for MYO10's function in forming invasive protrusions.

This shared pathway suggests a sequential activation model where HGF-induced c-Met phosphorylation activates PI3K, leading to PIP3 production, which in turn recruits and activates MYO10 to drive the cytoskeletal changes necessary for cell invasion.



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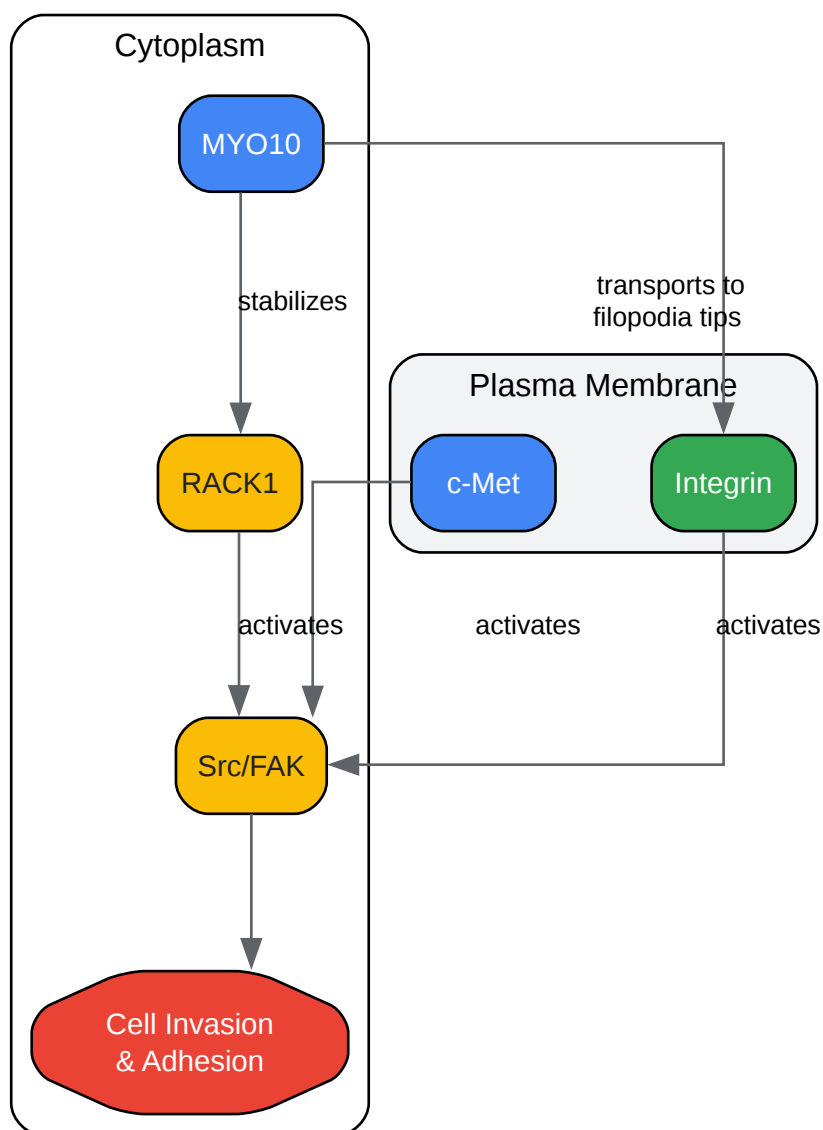
Figure 1: Hypothetical signaling cascade linking c-Met to MYO10 via the PI3K pathway.

Interplay through Integrin Signaling

MYO10 is a key transporter of $\beta 1$ integrins to the tips of filopodia.^{[9][15]} This localization is critical for establishing adhesions with the extracellular matrix (ECM) and for mediating outside-in and inside-out signaling that drives cell migration.

Integrin signaling and receptor tyrosine kinase (RTK) signaling are extensively intertwined. Integrin activation can modulate the signaling output of RTKs, including c-Met. Conversely, c-Met activation can influence integrin expression and function. A study on colorectal cancer demonstrated that MYO10 interacts with and stabilizes RACK1, a scaffolding protein that can promote the activation of Src and FAK.^[11] Both Src and FAK are key downstream effectors of c-Met and are also central nodes in integrin signaling.

This suggests a model where MYO10, by transporting and organizing integrins and associated signaling molecules like RACK1, creates signaling hubs at invasive protrusions that can potentiate the downstream effects of c-Met activation on Src and FAK.



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Figure 2: Potential crosstalk between MYO10 and c-Met via integrin and RACK1/Src/FAK signaling.

Quantitative Data Summary

While no quantitative data exists for the direct effect of MYO10 on c-Met phosphorylation, the following tables summarize relevant data on the individual roles of these proteins in related pathways.

Table 1: Effect of MYO10 Silencing on Cell Migration and Invasion

| Cell Line | Assay | Effect of MYO10 Silencing | Reference |
|------------|---------------------|----------------------------|-----------|
| MDA-MB-231 | Transwell Invasion | ~60% reduction in invasion | [7] |
| BT-549 | Transwell Invasion | ~70% reduction in invasion | [7] |
| CT26 (CRC) | Transwell Migration | Significant reduction | [11] |

| SW480 (CRC) | Transwell Invasion | Significant reduction |[11] |

Table 2: c-Met-Dependent Activation of Downstream Signaling

| Cell Line | Stimulus | Phosphorylated Protein | Fold Increase (vs. control) | Reference |
|------------|----------------|------------------------|-----------------------------|-----------|
| H69 (SCLC) | HGF (40 ng/mL) | p-c-Met (Y1313) | Not specified, but shown | [4][5] |

| H69 (SCLC) | HGF (40 ng/mL) | p-c-Met (Y1230/34/35) | Not specified, but shown |[4][5] |

Experimental Protocols

To investigate the potential indirect relationship between MYO10 and c-Met, the following experimental approaches are recommended.

Co-immunoprecipitation to Test for a Protein Complex

This protocol aims to determine if MYO10 and c-Met are part of the same protein complex, potentially bridged by other proteins.

Methodology:

- Cell Lysis: Lyse cells (e.g., MDA-MB-231, which express both proteins) with a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).

- Immunoprecipitation: Incubate cell lysates with an anti-MYO10 antibody or an anti-c-Met antibody overnight at 4°C. Use a non-specific IgG as a control.
- Immune Complex Capture: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- Washing: Wash the beads extensively with lysis buffer to remove non-specific binding.
- Elution and Western Blotting: Elute the proteins from the beads using SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against c-Met (if MYO10 was immunoprecipitated) or MYO10 (if c-Met was immunoprecipitated) and look for a band corresponding to the protein of interest.

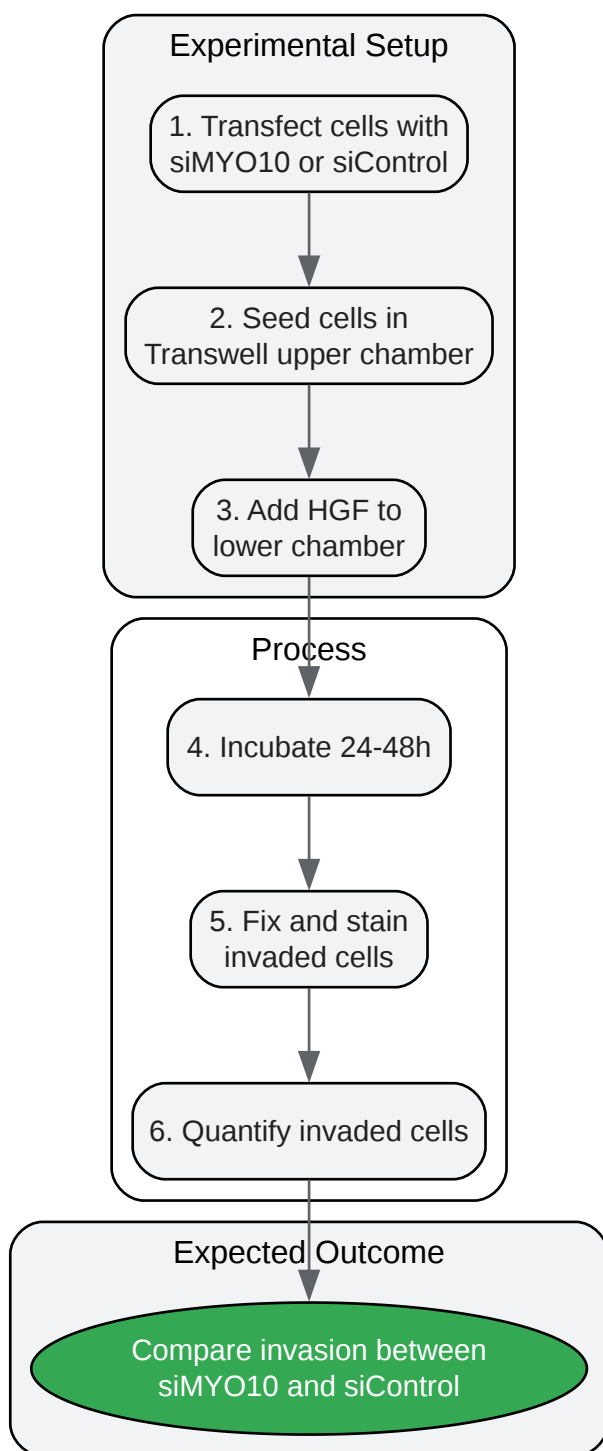
Investigating the Role of MYO10 in HGF-induced Cell Migration

This protocol assesses whether MYO10 is required for the motile and invasive responses downstream of c-Met activation.

Methodology:

- MYO10 Knockdown: Transfect cells with siRNA targeting MYO10 or a non-targeting control siRNA. Confirm knockdown by western blotting.
- Transwell Invasion Assay:
 - Seed the MYO10-knockdown and control cells into the upper chamber of a Matrigel-coated Transwell insert in serum-free media.
 - Add media containing HGF (e.g., 50 ng/mL) to the lower chamber as a chemoattractant.
 - Incubate for 24-48 hours.
 - Remove non-invading cells from the top of the insert.
 - Fix and stain the invading cells on the bottom of the membrane.
 - Quantify the number of invaded cells by microscopy.

- Data Analysis: Compare the number of invaded cells in the MYO10-knockdown group to the control group in response to HGF. A significant reduction would suggest that MYO10 is necessary for HGF/c-Met-driven invasion.



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Figure 3: Workflow for investigating the role of MYO10 in HGF-induced cell invasion.

Conclusion and Future Directions

While direct evidence for MYO10 in the tyrosine phosphorylation of c-Met is currently lacking, the convergence of their signaling pathways provides a strong rationale for their functional interplay in cancer progression. The data strongly suggest that MYO10 acts as a critical downstream effector in pathways initiated by c-Met, particularly in orchestrating the cytoskeletal rearrangements required for cell invasion.

Future research should focus on elucidating the precise molecular connections between the c-Met and MYO10 pathways. Investigating the potential role of scaffolding proteins that may link c-Met signaling complexes to MYO10 at the leading edge of migrating cells could provide a more definitive connection. Furthermore, exploring whether the subcellular localization of activated c-Met is altered in the absence of MYO10-driven filopodia could reveal a role for these structures in organizing c-Met signaling. A deeper understanding of this crosstalk may unveil novel therapeutic strategies that target the downstream effectors of c-Met signaling, thereby overcoming some of the challenges associated with direct RTK inhibition.

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References

- 1. researchgate.net [researchgate.net]
- 2. MYO10 regulates genome stability and cancer inflammation through mediating mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myosin-X and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated c-Met signals through PI3K with dramatic effects on cytoskeletal functions in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated c-Met signals through PI3K with dramatic effects on cytoskeletal functions in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elevated expression of myosin X in tumours contributes to breast cancer aggressiveness and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Myosin-X provides a motor-based link between integrins and the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MYO10 contributes to the malignant phenotypes of colorectal cancer via RACK1 by activating integrin/Src/FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Myosin X is a downstream effector of PI(3)K during phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mutant p53-associated myosin-X upregulation promotes breast cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MYO10 contributes to the malignant phenotypes of colorectal cancer via RACK1 by activating integrin/Src/FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Indirect Influence of MYO10 on c-Met Signaling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621535#role-of-my10-in-tyrosine-phosphorylation-of-c-met]

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